Dimethyl 4,5-dimethylphthalate

Description

Overview of Phthalate (B1215562) Esters as Significant Organic Compounds in Industrial Chemistry and Environmental Science

Phthalate esters are primarily utilized as plasticizers, which are substances added to plastics to enhance their flexibility, durability, and transparency. wikipedia.org Their main application is in the softening of polyvinyl chloride (PVC). wikipedia.org Beyond their role as plasticizers, certain phthalates are used in a variety of other industrial and consumer products, including adhesives, paints, printing inks, cosmetics, and even some pharmaceuticals. iwaponline.comsapub.org The industrial production of phthalate esters typically involves the reaction of phthalic anhydride (B1165640) with an excess of a suitable alcohol. wikipedia.org

The extensive production and use of phthalates have led to their widespread presence in the environment. frontiersin.orgnih.gov Since they are not chemically bound to the polymer matrix in plastics, they can leach, migrate, or evaporate into the air, water, and soil. iwaponline.com This has raised significant interest within environmental science, with research focusing on their occurrence, fate, and transport in various environmental compartments. nih.govresearchgate.net Studies have detected phthalates in diverse matrices, from atmospheric particulate matter to freshwater sediments and soils. nih.gov The environmental concentrations of some common phthalates, such as dimethyl phthalate (DMP), have been documented across different environmental media. nih.gov

Specific Research Focus: Dimethyl 4,5-dimethylphthalate – Molecular Structure and Research Relevance

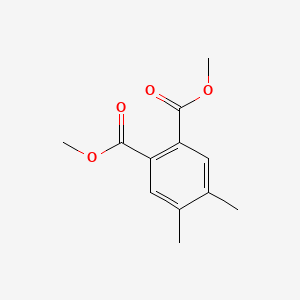

Within the broad family of phthalates, this compound is a specific substituted phthalate ester. Its molecular structure consists of a benzene (B151609) ring with two adjacent methyl ester groups (-COOCH₃) at positions 1 and 2, and two methyl groups (-CH₃) at positions 4 and 5.

The molecular formula for this compound is C₁₂H₁₄O₄, and it has a molecular weight of 222.24 g/mol . bldpharm.com The research relevance of this particular compound stems from its place within the larger group of substituted phthalates. Understanding the properties and behavior of individual, less-studied phthalates like this compound contributes to the broader knowledge base of structure-activity relationships within the phthalate class. Research into its synthesis has been documented, for instance, through the aromatization of a precursor molecule using a palladium-carbon catalyst. mdpi.com

Historical Context and Evolution of Research on Substituted Phthalate Esters

The history of phthalates as industrial chemicals dates back to the 1920s, when they were introduced as replacements for the more volatile and odorous camphor (B46023) as a plasticizer for cellulose (B213188) nitrate. wikipedia.org The commercial availability of PVC in 1931, coupled with the development of di(2-ethylhexyl) phthalate (DEHP), spurred the growth of the plasticizer industry. wikipedia.org

Early research on phthalates was primarily focused on their synthesis and application as plasticizers. However, as their production volumes grew, scientific inquiry expanded to include their environmental presence and potential biological effects. Over the past few decades, a significant body of research has emerged on the more common phthalates like DEHP, di-n-butyl phthalate (DBP), and dimethyl phthalate (DMP). nih.gov This research has been driven by their detection in various environmental samples and a desire to understand their behavior and persistence. frontiersin.orgnih.gov The focus on substituted phthalate esters has evolved to include the study of their environmental fate, biodegradation, and potential for removal from wastewater. nih.govnih.gov More recently, research has also begun to explore the design of alternative plasticizers with potentially improved environmental profiles, which involves a deeper understanding of the structure-property relationships of existing phthalates. pjoes.comacs.org

Current State of Research and Identified Knowledge Gaps for this compound

The current body of scientific literature on this compound is limited compared to more common phthalates. Available information primarily consists of its chemical identification, molecular formula, and some synthesis routes. bldpharm.commdpi.com For instance, one method describes its preparation through the dehydrogenation of a precursor compound. mdpi.com

A significant knowledge gap exists regarding the specific physicochemical properties, environmental fate, and toxicological profile of this compound. While general properties can be inferred from the broader class of phthalate esters, specific experimental data for this compound is scarce. There is a need for further research to determine its solubility, vapor pressure, partition coefficients, and other key parameters that govern its environmental behavior. Furthermore, studies on its biodegradability and potential for bioaccumulation are lacking. Filling these knowledge gaps is crucial for a comprehensive understanding of the environmental profile of this specific substituted phthalate ester.

Interactive Data Tables

Table 1: Physicochemical Properties of Dimethyl phthalate (a related compound)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₀O₄ | nih.govfishersci.se |

| Molar Mass | 194.184 g/mol | wikipedia.org |

| Appearance | Colorless oily liquid | nih.govwikipedia.org |

| Density | 1.19 g/cm³ | wikipedia.org |

| Melting Point | 2 °C (36 °F; 275 K) | fishersci.sewikipedia.org |

| Boiling Point | 283 to 284 °C | wikipedia.org |

| Water Solubility | 0.4% (20°C) | wikipedia.org |

| Vapor Pressure | 0.01 mmHg (20°C) | wikipedia.org |

| Flash Point | 146 °C | wikipedia.org |

Table 2: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 17649-59-1 | bldpharm.com |

| Molecular Formula | C₁₂H₁₄O₄ | bldpharm.com |

| Molecular Weight | 222.24 | bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 4,5-dimethylbenzene-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-7-5-9(11(13)15-3)10(6-8(7)2)12(14)16-4/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMODQQWZCVNPKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701227947 | |

| Record name | 1,2-Dimethyl 4,5-dimethyl-1,2-benzenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701227947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17649-59-1 | |

| Record name | 1,2-Dimethyl 4,5-dimethyl-1,2-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17649-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethyl 4,5-dimethyl-1,2-benzenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701227947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Chemistry and Derivatization of Substituted Dimethyl Phthalates

Synthetic Pathways to 4,5-Dimethylphthalic Acid and Related Carboxylic Acid Precursors

The formation of the core aromatic dicarboxylic acid structure is a critical phase in the synthesis. The process typically begins with the construction of a cyclic, non-aromatic precursor, which is subsequently aromatized to create the stable phthalic acid framework.

Cycloaddition Reactions in the Formation of Cyclic Dicarboxylic Acid Precursors

A fundamental and atom-economical approach to constructing the initial six-membered ring is the Diels-Alder reaction, a [4+2] cycloaddition. This powerful reaction involves the combination of a conjugated diene and a dienophile to form a cyclohexene (B86901) derivative.

For the synthesis of the 4,5-dimethyl substituted ring, the typical reactants are 2,3-dimethyl-1,3-butadiene (B165502) (the diene) and maleic anhydride (B1165640) (the dienophile). The reaction proceeds by heating the reactants, often without a solvent, to form the Diels-Alder adduct, 4,5-dimethyl-1,2,3,6-tetrahydrophthalic anhydride. epa.govmasterorganicchemistry.com This cycloaddition is a concerted pericyclic reaction that efficiently establishes the required carbon skeleton and the relative stereochemistry of the substituents. acs.org The reaction is thermally driven, and because it involves the simple addition of the two reactant molecules, it is considered highly atom-efficient. niscpr.res.in

Bromination and Aromatization Processes for Substituted Phthalic Acid Synthesis

Following the creation of the tetrahydrophthalic anhydride adduct, the next crucial step is aromatization to form the stable benzene (B151609) ring of the phthalic anhydride. One established method involves a bromination-dehydrobromination sequence. The Diels-Alder adduct is reacted with bromine, which adds across the double bond. Subsequent elimination of hydrogen bromide (HBr), often facilitated by a base or thermal conditions, leads to the formation of the aromatic ring. epa.govmasterorganicchemistry.commdpi.com The use of an acid acceptor, such as pyridine (B92270) or dimethylformamide (DMF), can be critical in this process to neutralize the HBr generated. epa.govmasterorganicchemistry.com

An alternative and direct method for aromatization is dehydrogenation. In one documented synthesis, the related precursor, 5,6-dimethyl-1,4-dihydro-phthalic acid dimethyl ester, is aromatized by heating with selenium dioxide in acetic anhydride. This reaction proceeds at elevated temperatures, typically refluxing for several hours to drive the conversion to dimethyl 4,5-dimethylphthalate to completion. atamanchemicals.com Another study demonstrated that the bromination of 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylic acid can lead directly to the aromatic 4,5-dimethylphthalic acid, presenting an interesting case where bromination induces aromatization. researchgate.net

Optimization of Reaction Conditions for Precursor Synthesis

The efficiency of the synthesis of 4,5-dimethylphthalic acid is highly dependent on the optimization of reaction conditions. Key variables include temperature, reaction time, choice of solvent, and the specific catalysts or reagents used.

For the initial Diels-Alder reaction, while it can be performed neat, the choice of solvent can influence reaction rates and yields. epa.govmasterorganicchemistry.com In the subsequent aromatization step, the conditions are critical for achieving high yields and minimizing side products. For instance, in bromination-aromatization sequences, the temperature must be controlled to prevent unwanted side reactions or decomposition. mdpi.comdicp.ac.cn When using dehydrogenation agents like selenium dioxide, the reaction is typically run at reflux to ensure the reaction goes to completion, with a subsequent workup required to remove the selenium byproducts. atamanchemicals.com

Recent advancements in chemical synthesis have focused on closed-loop optimization workflows, which use machine learning and automated reactors to explore a wide range of variables (catalysts, bases, solvents, temperatures) simultaneously. libretexts.org This approach allows for the rapid identification of highly general and optimal conditions, which can significantly improve yields compared to traditional, one-variable-at-a-time optimization methods. libretexts.orgorganic-chemistry.org

Table 1: Selected Reaction Pathways and Conditions for Phthalic Acid Precursor Synthesis

| Step | Reactants | Reagents/Catalyst | Key Conditions | Product | Reference |

|---|---|---|---|---|---|

| Cycloaddition | 2,3-dimethylbutadiene + Maleic anhydride | None (Thermal) | Heating the neat mixture | 4,5-dimethyl-1,2,3,6-tetrahydrophthalic anhydride | epa.govmasterorganicchemistry.com |

| Aromatization | 4,5-dimethyl-1,2,3,6-tetrahydrophthalic anhydride | Bromine, Acid acceptor (e.g., Pyridine) | Liquid phase reaction | 4,5-dimethylphthalic anhydride | epa.govmasterorganicchemistry.com |

| Dehydrogenation (Aromatization) | 5,6-dimethyl-1,4-dihydro-phthalic acid dimethyl ester | Selenium dioxide, Acetic anhydride | Reflux for 3 hours | This compound | atamanchemicals.com |

| Bromination-Induced Aromatization | 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylic acid | NaBr/H₂O₂ in acidic medium | Aqueous medium | 4,5-dimethylphthalic acid | researchgate.net |

Esterification Methodologies for the Formation of this compound

Once 4,5-dimethylphthalic acid or its anhydride has been synthesized, the final step is the conversion of the carboxylic acid groups into methyl esters. This is typically achieved through esterification with methanol (B129727).

Acid-Catalyzed Esterification Principles (General Phthalate (B1215562) Ester Synthesis)

The most common method for this transformation is the Fischer-Speier esterification. masterorganicchemistry.comchemistrysteps.commasterorganicchemistry.com This reaction involves heating the carboxylic acid (4,5-dimethylphthalic acid) with an excess of the alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). researchgate.net

The mechanism proceeds through several equilibrium steps:

Protonation of the Carbonyl: The acid catalyst protonates one of the carbonyl oxygens of the dicarboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. organic-chemistry.orgmasterorganicchemistry.com

Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate. masterorganicchemistry.commasterorganicchemistry.com

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, converting it into a good leaving group (water). organic-chemistry.org

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl group.

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the monoester.

This entire process is repeated for the second carboxylic acid group to form the final product, this compound. Since all steps are reversible, the reaction is driven to completion by using a large excess of methanol and/or by removing the water as it is formed. chemistrysteps.commasterorganicchemistry.com

Alternative Catalytic Systems in Phthalate Esterification

While strong mineral acids are effective, their corrosive nature and the difficulty in separating them from the product have led to the development of alternative catalytic systems. cwejournal.org Solid acid catalysts are a prominent and environmentally benign alternative. epa.govcwejournal.org

These heterogeneous catalysts offer several advantages, including easier separation from the reaction mixture, reduced corrosion, and potential for regeneration and reuse. mdpi.comtandfonline.com Examples of solid acid catalysts investigated for phthalate esterification include:

Zeolites: Materials like Beta zeolite have shown excellent catalytic performance and stability in the esterification of dicarboxylic acids with methanol, achieving high conversion and selectivity. atamanchemicals.com

Sulfated Metal Oxides: Sulfated zirconia (ZrO₂) and sulfated titania (TiO₂) have been demonstrated to be highly reactive and efficient catalysts for the esterification of phthalic anhydride. cwejournal.orgbyjus.com

Sulfamic Acid: Investigated as a solid, eco-friendly catalyst for the esterification of phthalic anhydride, sulfamic acid has shown high conversion rates under optimized conditions. epa.govtandfonline.com

Other Metal-Based Catalysts: Lewis acids based on titanium, zirconium, or tin are also used commercially as alternatives to strong Brønsted acids like sulfuric acid. researchgate.net

These alternative systems represent a move towards greener and more sustainable industrial processes for the production of phthalate esters.

Table 2: Comparison of Catalytic Systems for Phthalate Esterification

| Catalyst Type | Specific Example(s) | Key Advantages | Reference |

|---|---|---|---|

| Homogeneous Brønsted Acid | Sulfuric Acid (H₂SO₄), Tosic Acid (TsOH) | High catalytic efficiency, well-established method. | masterorganicchemistry.com |

| Solid Acid - Zeolite | Beta (β) Zeolite | High stability, reusable, environmentally benign. | atamanchemicals.com |

| Solid Acid - Sulfated Oxide | Sulfated Zirconia (SO₄²⁻/ZrO₂), Sulfated Titania | High reactivity and efficiency, heterogeneous nature. | cwejournal.orgbyjus.com |

| Solid Acid - Other | Sulfamic Acid | Less corrosive than mineral acids, effective conversion. | epa.govtandfonline.com |

| Homogeneous Lewis Acid | Complexes of Titanium (Ti), Zirconium (Zr), Tin (Sn) | Alternative to strong Brønsted acids. | researchgate.net |

Synthesis of Functionalized this compound Derivatives

The derivatization of this compound opens avenues to a range of functionalized molecules. A key area of research has been the introduction of cyano groups, which are precursors to the formation of phthalocyanine (B1677752) macrocycles.

The synthesis of 4,5-dicyano dimethyl phthalate can be effectively achieved starting from halogenated precursors. A common route involves a two-step process beginning with the esterification of 4,5-dibromophthalic acid, followed by a cyanation reaction.

The initial step is the synthesis of 4,5-dibromo dimethyl phthalate. This is accomplished by reacting 4,5-dibromophthalic acid with thionyl chloride in the presence of methanol as a solvent. psu.eduresearchgate.net Subsequently, the 4,5-dibromo dimethyl phthalate is converted to 4,5-dicyano dimethyl phthalate through a nucleophilic substitution reaction with cuprous cyanide (CuCN). psu.eduresearchgate.net This reaction is typically carried out in an anhydrous polar aprotic solvent such as dimethylformamide (DMF). psu.edu The success of this conversion is highly dependent on the reaction conditions, including the purity of the reagents and the exclusion of water and oxygen. psu.edu

| Reactant 1 | Reactant 2 | Solvent | Key Condition | Reported Yield | Reference |

|---|---|---|---|---|---|

| 4,5-Dibromophthalic acid | Thionyl chloride | Methanol | Molar ratio of Thionyl chloride to 4,5-Dibromophthalic acid (2.5:1.0) | 86.4% | psu.eduresearchgate.net |

Optimizing the reaction conditions is crucial for maximizing the yield of 4,5-dicyano dimethyl phthalate. Research has shown that several factors significantly influence the outcome of the synthesis. For the initial esterification step to produce 4,5-dibromo dimethyl phthalate, a molar ratio of 2.5:1.0 for thionyl chloride to 4,5-dibromophthalic acid has been identified as optimal, leading to a yield of 86.4%, a significant improvement over previously reported yields of 66.8%. psu.eduresearchgate.net

For the subsequent cyanation step, the reaction is sensitive to atmospheric conditions and reagent purity. The use of high-purity argon and absolutely anhydrous DMF has been found to increase the yield of 4,5-dicyano dimethyl phthalate. psu.edu The optimal molar ratio of cuprous cyanide to 4,5-dibromo dimethyl phthalate was determined to be 4.0:1.0. psu.eduresearchgate.net Under these optimized conditions, a yield of 19.0% for 4,5-dicyano dimethyl phthalate has been achieved in scaled-up experiments. psu.eduresearchgate.net The effect of adding pyridine to the reaction mixture has also been studied as part of the optimization process. psu.edu

| Reactant 1 | Reactant 2 | Solvent | Key Conditions | Reported Yield | Reference |

|---|---|---|---|---|---|

| 4,5-Dibromo dimethyl phthalate | Cuprous cyanide | Anhydrous DMF | Molar ratio of CuCN to 4,5-Dibromo dimethyl phthalate (4.0:1.0), High purity argon atmosphere | 19.0% | psu.eduresearchgate.net |

Strategies for Enhanced Selectivity and Purity in Substituted Phthalate Synthesis

Achieving high selectivity and purity in the synthesis of substituted phthalates is a key objective to ensure the desired properties of the final products and to simplify purification processes. Several strategies can be employed throughout the synthetic route.

Control of Reaction Conditions:

Temperature and Reagent Addition: Precise control of the reaction temperature and the rate of reagent addition can significantly impact selectivity. For instance, in bromination reactions, slow, continuous dropwise addition of bromine over several hours at elevated temperatures (130–145 °C) can prevent the formation of side products.

Solvent Selection: The choice of solvent is critical. In the dehydrogenation of a precursor to form this compound, using p-xylene (B151628) as a solvent was found to be superior to mixed xylenes (B1142099). mdpi.com This is because trace sulfur impurities in mixed xylenes can deactivate the Pd-C catalyst, leading to incomplete conversion. mdpi.com

Atmosphere Control: For reactions sensitive to air or moisture, such as the cyanation with cuprous cyanide, conducting the synthesis under an inert atmosphere (e.g., high-purity argon) and using anhydrous solvents is essential for achieving higher yields and purity. psu.edu

Catalyst and Ligand Selection:

In catalytic reactions, the choice of catalyst and ligands can direct the reaction towards a specific regioisomer, thereby enhancing selectivity. For example, in the palladium-catalyzed dehydrogenative homocoupling of dimethyl phthalate, the use of specific ligands like 1,10-phenanthroline (B135089) was found to promote the selective formation of the desired symmetrical biphenyltetracarboxylic acid tetramethyl ester. thieme-connect.comthieme-connect.com

Purification Techniques:

Recrystallization: This is a fundamental technique for improving the purity of solid products. For instance, recrystallization of brominated phthalide (B148349) intermediates using solvents like sym-tetrachloroethane can significantly enhance product purity.

Chromatography: Column chromatography is a powerful tool for separating the desired product from unreacted starting materials and byproducts, especially when isomers are formed that are difficult to separate by other means.

Washing and Extraction: Simple washing and liquid-liquid extraction steps can be effective for removing certain impurities. For example, after esterification, neutralizing the catalyst and unreacted acid with an alkaline solution, followed by washing with water, helps in the initial purification of the ester.

Stoichiometry and Additives:

Excess Reagents: Using an excess of one reagent can drive the reaction to completion. In esterification reactions, using superfluous alcohol can act as a water-carrying agent, pushing the equilibrium towards the product side.

Additives: The use of certain additives can improve reaction outcomes. For example, the addition of powdered molecular sieves (MS 4A) has been shown to improve the yield in some cycloaddition reactions leading to phthalate derivatives.

By carefully considering these strategies, chemists can enhance the selectivity and purity of substituted dimethyl phthalates, leading to more efficient and reliable synthetic processes.

Advanced Analytical Methodologies for Phthalate Ester Research

Chromatographic Techniques for Separation and Quantification of Phthalate (B1215562) Esters

Chromatographic methods are fundamental in the analysis of phthalate esters, enabling their separation from complex matrices and subsequent quantification. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Ultra-High Performance Liquid Chromatography (UHPLC) are pivotal in this field, each offering distinct advantages.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like Dimethyl 4,5-dimethylphthalate. rsc.orgrsc.org It combines the superior separation capability of gas chromatography with the powerful identification ability of mass spectrometry. In this process, the sample is vaporized and separated into its components within a capillary column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting fragments are detected based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint for identification.

GC-MS is widely applied for both qualitative and quantitative analysis of phthalate esters in various matrices, including environmental and food samples. rsc.orgscispace.com For instance, research on the ozonolysis of naphthalene (B1677914) derivatives identified this compound as a reaction product through GC-MS analysis. dss.go.th Similarly, it has been used to analyze reaction products in syntheses involving 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylic acid. tandfonline.com The technique's high sensitivity and selectivity make it suitable for detecting trace levels of phthalates. shimadzu.com However, a significant challenge in phthalate analysis is the potential for "blank" problems, where contamination from laboratory equipment and reagents can lead to false positive results. rsc.org

Quantitative analysis using GC-MS often involves the use of an internal standard. For example, in the gas chromatographic analysis of durene oxidation products, pentamethylbenzene (B147382) was used as an inner standard to determine the relative weight responses of compounds like this compound. researchgate.netresearchgate.net

Table 1: GC-MS Analytical Parameters for Phthalate-Related Compounds

| Parameter | Value/Condition | Compound Context | Source |

|---|---|---|---|

| Column Type | Chromosorb-W coated with 30% Apiezon Grease L | Programmed temperature gas chromatographic analysis | researchgate.net |

| Internal Standard | Pentamethylbenzene | Determination of relative weight responses | researchgate.netresearchgate.net |

| Relative Weight Response | 1.15 | This compound | researchgate.netresearchgate.net |

High-Performance Liquid Chromatography (HPLC) with UV Detection for Phthalate Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of phthalate esters, particularly those with higher molecular weights or lower volatility that are less suitable for GC analysis. ub.edu HPLC with Ultraviolet (UV) detection is a common configuration, valued for its robustness and cost-effectiveness. mdpi.commdpi.com The separation is typically achieved on a reversed-phase column, such as a C18 column, using a mobile phase gradient of an aqueous solution and an organic solvent like acetonitrile (B52724) or methanol (B129727). ub.edubenthamdirect.com

As the separated analytes elute from the column, they pass through a UV detector, which measures the absorbance of light at a specific wavelength. Phthalate esters exhibit UV absorbance due to their aromatic ring, with detection wavelengths commonly set between 225 nm and 275 nm. mdpi.comnih.gov A study on the determination of various phthalates in cosmetics utilized a C18 column with a gradient of 5 mM KH2PO4 and acetonitrile, with detection at 230 nm. benthamdirect.comresearchgate.net This method demonstrated good sensitivity, with limits of quantification (LOQ) below 0.64 μg/mL for all targeted phthalates. benthamdirect.comresearchgate.net

The development of HPLC-UV methods requires careful validation, including assessment of linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). mdpi.com These methods have been successfully applied to determine phthalate levels in a variety of products, from alcoholic beverages to disposable tableware. mdpi.comnih.gov

Table 2: Example HPLC-UV Method Parameters for Phthalate Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | ACE-5 C18 (4.6 x 250 mm, 5.0 µm) | benthamdirect.comresearchgate.net |

| Mobile Phase | Gradient of 5 mM KH2PO4 and Acetonitrile | benthamdirect.comresearchgate.net |

| Flow Rate | 1.5 mL/min | benthamdirect.comresearchgate.net |

| Detection Wavelength | 230 nm | benthamdirect.comresearchgate.net |

| Linearity (r²) | ≥0.999 | benthamdirect.comresearchgate.net |

| Limit of Quantification (LOQ) | < 0.64 µg/mL | benthamdirect.comresearchgate.net |

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in resolution, speed, and sensitivity. researchgate.netorientjchem.org This technology utilizes columns packed with sub-2 µm particles, which allows for much faster separations without sacrificing efficiency. orientjchem.org The trade-off is that the system must operate at much higher pressures, often up to 100 MPa. orientjchem.org

For phthalate ester analysis, UHPLC provides several key advantages. The increased peak capacity allows for the separation of a larger number of phthalates in a single, shorter run, which is particularly beneficial for analyzing complex mixtures or resolving isomers. researchgate.netbohrium.com For example, a UHPLC method can reduce the analysis time for 12 phthalates from 18 minutes (HPLC) to just 7 minutes. orientjchem.org This increased throughput also leads to a significant reduction in solvent consumption, making UHPLC a more environmentally friendly and cost-effective technique. researchgate.netorientjchem.org

UHPLC is frequently coupled with tandem mass spectrometry (UHPLC-MS/MS), which provides even greater selectivity and sensitivity for trace analysis in complex matrices like food and beverages. ub.edunih.govnih.gov Methods have been developed for the simultaneous analysis of numerous phthalates in rice and grape marc spirits, demonstrating excellent accuracy and low detection limits. nih.govnih.govresearchgate.net

Table 3: Comparison of HPLC and UHPLC for Phthalate Analysis

| Characteristic | HPLC | UHPLC | Source |

|---|---|---|---|

| Particle Size | 3-5 µm | < 2 µm | orientjchem.org |

| Back Pressure | 35-40 MPa | up to 100 MPa | orientjchem.org |

| Analysis Time (Typical) | Slower (e.g., >15 min) | Faster (e.g., <10 min) | researchgate.netorientjchem.org |

| Resolution | Good | Higher | researchgate.net |

| Sensitivity | Good | Higher | researchgate.net |

Spectroscopic Characterization for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are indispensable for elucidating the molecular structure of compounds like this compound and for monitoring the progress of chemical reactions in real-time.

UV-Visible Spectroscopy for Degradation Kinetics and Intermediate Detection

UV-Visible (UV-Vis) spectroscopy is a valuable analytical method for quantitative analysis and for studying the kinetics of chemical reactions involving UV-absorbing compounds like this compound. mdpi.com The technique is based on the principle that molecules containing π-bonds and non-bonding electrons can absorb energy in the form of ultraviolet or visible light to excite these electrons to higher anti-bonding molecular orbitals.

The aromatic phthalate ring system is a strong chromophore, making UV-Vis spectroscopy suitable for its detection. UV-Vis spectra are often recorded for solutions of the compound in a suitable solvent, such as chloroform (B151607) or dichloromethane. rsc.orgrsc.org This technique is particularly useful for monitoring degradation kinetics. By measuring the change in absorbance at a specific wavelength (λmax) over time, the rate of disappearance of the parent compound or the formation of an intermediate or product can be determined. This allows for the calculation of reaction rate constants and the elucidation of degradation pathways. mdpi.com For instance, it has been coupled with Raman microscopy to study the migration of plasticizers from PVC materials. tandfonline.com While specific degradation kinetic data for this compound is not detailed in the provided context, the general applicability of UV-Vis for such studies on phthalates is well-established. mdpi.com

Table 5: Application of UV-Visible Spectroscopy in Phthalate Research

| Application | Details | Instrumentation Example | Source |

|---|---|---|---|

| Structural Characterization | Recording of absorption spectra in solution or as thin films. | Shimadzu UV-1800 | rsc.org |

| Reaction Monitoring | Following the change in absorbance to study degradation kinetics. | General Spectrophotometer | mdpi.com |

| Intermediate Detection | Identifying new absorption bands corresponding to reaction intermediates. | General Spectrophotometer | mdpi.com |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Pentamethylbenzene |

| Acetonitrile |

| Methanol |

| Chloroform |

| Dichloromethane |

| 4,5-dimethylbenzene-1,2-dimethanol |

| Naphthalene |

| 4,5-dimethyl-1,4-cyclohexadiene-1,2-dicarboxylic acid |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including phthalate esters like this compound. By mapping the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and chemical environment of the atoms.

For this compound, ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are used to confirm its unique structure. The molecule's symmetry—a plane running between the two ester groups and another between the two methyl groups on the benzene (B151609) ring—simplifies its NMR spectra.

¹H NMR Spectrum: In a typical ¹H NMR spectrum of this compound, three distinct signals are expected due to the chemical equivalence of certain protons.

A singlet appears for the two aromatic protons (H-3 and H-6), which are chemically identical.

A second singlet corresponds to the six protons of the two ester methyl groups (-COOCH₃). These protons are equivalent.

A third singlet arises from the six protons of the two methyl groups attached directly to the aromatic ring (at C-4 and C-5), which are also equivalent.

¹³C NMR Spectrum: The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. For this compound, six distinct signals are anticipated:

One signal for the carbonyl carbons (C=O) of the ester groups.

Three separate signals for the aromatic carbons (C-1/C-2, C-4/C-5, and C-3/C-6).

One signal for the carbons of the ester methyl groups (-OC H₃).

One signal for the carbons of the ring-bound methyl groups (Ar-C H₃).

Research findings have reported the following spectral data for this compound, confirming its structure. mdpi.com

Interactive Data Table: ¹H NMR Data for this compound mdpi.com

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.49 | Singlet | 2H | Aromatic Protons (H-3, H-6) |

| 3.88 | Singlet | 6H | Ester Methyl Protons (-COOCH₃) |

| 2.31 | Singlet | 6H | Ring Methyl Protons (Ar-CH₃) |

| Solvent: CDCl₃, Frequency: 400 MHz |

Interactive Data Table: ¹³C NMR Data for this compound mdpi.com

| Chemical Shift (δ) ppm | Assignment |

| 168.24 | Ester Carbonyl Carbon (C=O) |

| 140.22 | Aromatic Carbon (C-4, C-5) |

| 130.02 | Aromatic Carbon (C-3, C-6) |

| 129.39 | Aromatic Carbon (C-1, C-2) |

| 52.43 | Ester Methyl Carbon (-OCH₃) |

| 19.62 | Ring Methyl Carbon (Ar-CH₃) |

| Solvent: CDCl₃, Frequency: 100 MHz |

Advanced Sample Preparation and Extraction Methods for Environmental Matrices

The accurate determination of phthalate esters such as this compound in environmental matrices (e.g., soil, water, sediment) is critically dependent on the efficiency of sample preparation and extraction. rsc.org The goal is to isolate the target analytes from complex sample components that could interfere with subsequent analysis. While traditional methods like liquid-liquid extraction (LLE) and Soxhlet extraction are still used, modern advanced methods offer improvements in speed, solvent consumption, and extraction efficiency. rsc.org

Solid-Phase Extraction (SPE): This is a widely used technique that involves passing a liquid sample through a solid adsorbent (the stationary phase) packed in a cartridge. nist.gov Phthalates are retained on the sorbent while other matrix components pass through. The retained phthalates are then eluted with a small volume of an appropriate organic solvent. For water samples, C18 (octadecyl) is a common stationary phase. wikipedia.org

Microextraction Techniques: These miniaturized methods have gained prominence due to their reduced environmental footprint.

Solid-Phase Microextraction (SPME): In SPME, a fused-silica fiber coated with a polymeric stationary phase is exposed directly to the sample (direct immersion) or its headspace. nist.govchemicalbook.com Analytes adsorb to the fiber, which is then transferred to the injector of a gas chromatograph for thermal desorption and analysis. It is a solvent-free, simple, and sensitive technique. rsc.org

Liquid-Phase Microextraction (LPME): This category includes several variations, such as single-drop microextraction (SDME) and dispersive liquid-liquid microextraction (DLLME). rsc.org In DLLME, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution. drugbank.com The large surface area of the fine droplets of the extraction solvent allows for rapid transfer of the analytes from the aqueous phase. After centrifugation, the sedimented phase is collected for analysis. drugbank.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Originally developed for pesticide residue analysis, the QuEChERS method has been adapted for phthalates in solid matrices like soil. bipm.org The method typically involves an initial extraction with an organic solvent (e.g., acetonitrile) and partitioning salts, followed by a cleanup step using dispersive SPE with various sorbents to remove interferences. bipm.org

Pressurized and Assisted Extraction:

Ultrasonic-Assisted Extraction (UAE): This method uses ultrasonic waves to create acoustic cavitation in the solvent, enhancing the disruption of the sample matrix and accelerating the extraction of analytes from solid samples like soil and sediment. bipm.orghmdb.ca

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, increasing the mass transfer rate of analytes from the sample matrix into the solvent. nist.gov

Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE): This technique uses conventional solvents at elevated temperatures and pressures to extract analytes from solid and semi-solid samples. nist.govgatech.edu The high temperature accelerates the extraction kinetics, while the high pressure keeps the solvent in its liquid state, allowing for rapid and efficient extractions.

These advanced methods offer significant advantages over older techniques, including higher sample throughput, lower consumption of hazardous organic solvents, and improved extraction efficiencies. rsc.org

Method Validation and Quality Control in Phthalate Ester Analysis

To ensure that analytical results are reliable, accurate, and reproducible, rigorous method validation and ongoing quality control (QC) are essential. nih.gov This is particularly crucial in phthalate analysis due to their ubiquitous nature, which creates a high risk of sample contamination. hmdb.ca A formal quality control program is a requirement for laboratories performing such analyses. spectrabase.com

Method Validation Parameters: A comprehensive validation process assesses several key performance characteristics:

Linearity: This establishes the concentration range over which the analytical instrument's response is directly proportional to the analyte concentration. It is typically evaluated by analyzing a series of calibration standards. nih.govuni-hannover.de

Accuracy: Accuracy refers to the closeness of a measured value to the true value. It is often determined through recovery studies, where a sample is spiked with a known amount of the analyte. uni-hannover.de The percentage of the spiked amount that is detected (% recovery) indicates the method's accuracy. Recoveries for phthalates in spiked soils, for example, have been reported in the range of 70.00% to 117.90%. bipm.org

Precision: Precision measures the degree of agreement among repeated measurements under the same conditions. It is usually expressed as the relative standard deviation (RSD) of the results. nih.govuni-hannover.de

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. mdpi.com

Specificity/Selectivity: This is the ability of the method to measure the target analyte exclusively, without interference from other components in the sample matrix. uni-hannover.de

Quality Control (QC) Procedures: Ongoing QC measures are implemented to monitor the performance of the analytical method on a routine basis.

Blanks: Several types of blanks are analyzed to check for contamination. A method blank (or procedural blank) is an analyte-free matrix that is carried through the entire sample preparation and analysis process to assess contamination from reagents and procedures. hmdb.cagatech.edu

Spiked Samples: In addition to their use in validation, matrix spikes and blank spikes are analyzed with each batch of samples. gatech.edu A matrix spike is a sample from the batch that is spiked with a known amount of the analyte to check for matrix effects on recovery. A blank spike is a clean matrix spiked with the analyte to verify the method's performance independent of the sample matrix. gatech.edu

Reference Materials: When available, Certified Reference Materials (CRMs) with known concentrations of phthalates are analyzed to provide an independent assessment of the method's accuracy. gatech.edu

By implementing these validation and QC protocols, analytical laboratories can generate high-quality, defensible data for the presence and concentration of phthalate esters in various matrices.

Environmental Transformation and Degradation Mechanisms of Phthalate Esters

Abiotic Degradation Pathways in Aquatic and Atmospheric Environments

Abiotic degradation, which involves non-biological processes, plays a role in the environmental fate of phthalate (B1215562) esters. While generally considered slow, these pathways contribute to the transformation of phthalates in aquatic and atmospheric systems. d-nb.info For instance, the abiotic degradation of many phthalate esters is considered a very slow process; the hydrolysis half-life for dimethyl phthalate is estimated to be about 3 years. d-nb.infonih.gov

Hydrolysis is a key chemical reaction that controls the abiotic degradation of phthalate esters in aquatic environments. mst.dk This process involves the cleavage of the ester bond, typically resulting in the formation of a monoester and an alcohol, followed by a second hydrolysis step that produces phthalic acid and another alcohol. nih.gov However, the rate of hydrolysis for many phthalate esters under neutral environmental conditions is generally slow. d-nb.infomst.dk

The mechanism of hydrolysis can be catalyzed by acids or bases. mst.dk Base-catalyzed hydrolysis is significantly faster than acid-catalyzed hydrolysis, by an estimated four orders of magnitude. mst.dk Under alkaline conditions, phthalate esters react with ammonium (B1175870) hydroxide (B78521), with estimated half-lives for dimethyl phthalate at a concentration of 20 mg/L being 4.5 hours. nih.gov

The rate of phthalate ester hydrolysis is strongly dependent on both pH and temperature. mst.dk Reaction rates can change by several orders ofmagnitude with shifts in pH. mst.dk Esters are significantly less reactive with water at a neutral pH, but the rate of hydrolysis increases substantially under acidic or basic conditions. mst.dk For example, the hydrolysis half-life of DMP at neutral pH and 25°C is estimated to be 2.7 years, while under alkaline conditions, the half-life is estimated at 3.2 years. mst.dk

Temperature also plays a crucial role, with increasing temperatures generally enhancing the rate of hydrolysis. mst.dk This is particularly relevant in environments like landfills, where temperatures can be elevated. mst.dk As temperature increases, steric hindrance effects, which can impede the reaction, tend to decrease. mst.dk The degradation of phthalates, including DMP, DBP, and DnOP, by Gordonia sp. was found to be most effective at 30°C. nih.gov

Interactive Table: Hydrolysis Half-life of Dimethyl Phthalate (DMP) under Various Conditions

| Condition | pH | Temperature (°C) | Half-life | Reference |

| Alkaline | >7 | Not Specified | 3.2 years | mst.dk |

| Neutral | 7 | 25 | 2.7 years | mst.dk |

| Alkaline (with NH₄OH) | 8.5-9.5 | Ambient | 4.5 hours | nih.gov |

| General Aquatic | Not Specified | Not Specified | ~3 years | d-nb.infonih.govchemicalbook.com |

Computational studies have been employed to investigate the degradation mechanisms of phthalate esters. For instance, research on dimethyl phthalate (DMP) has utilized computational methods to understand its reaction with hydroxyl radicals. These studies consider mechanisms like radical adduct formation (RAF), hydrogen atom transfer (HAT), and single electron transfer (SET). nih.gov While specific computational modeling of the hydrolysis transition states for Dimethyl 4,5-dimethylphthalate is not available, the approaches used for DMP provide a framework for how such investigations could be conducted. These models help in identifying intermediate products and determining the most likely degradation pathways.

Photodegradation is another abiotic pathway for the transformation of phthalate esters, particularly in the atmosphere and surface waters exposed to sunlight. wikipedia.orgmst.dk Direct photolysis of DMP in pure water when irradiated with UV light can be relatively rapid, with one study reporting a half-life of 13 hours. mst.dk However, in natural aquatic environments, photodegradation is generally considered insignificant due to the limited intensity of UV light penetrating the water column. mst.dkmst.dk

In the atmosphere, phthalates are susceptible to photooxidation by hydroxyl radicals, which is considered the dominant loss process in this medium. mst.dk The estimated photodegradation half-lives for DMP in the atmosphere range from 9.3 to 93 days. mst.dk Studies on the photodegradation of typical phthalates like DMP, DEP, and DBP under UV light showed that the degradation rate increases with the length of the alkyl chain (DBP > DEP > DMP). nih.gov The use of photocatalysts like TiO₂ can significantly enhance the degradation efficiency. nih.gov

Interactive Table: Photodegradation of Phthalate Esters

| Compound | System | Conditions | Degradation Efficiency/Rate | Reference |

| Dimethyl Phthalate (DMP) | UV/H₂O₂ | - | Rate constant (k) = 4.0 x 10⁹ M⁻¹s⁻¹ | researchgate.net |

| Dimethyl Phthalate (DMP) | UV/TiO₂ | 90 min | 93.03% | nih.gov |

| Diethyl Phthalate (DEP) | UV/TiO₂ | 90 min | 92.64% | nih.gov |

| Dibutyl Phthalate (DBP) | UV/TiO₂ | 90 min | 92.50% | nih.gov |

| Dimethyl Phthalate (DMP) | Photo-Fenton (UV/H₂O₂/Fe²⁺) | 120 min, pH 3 | 81% | researchgate.net |

Advanced Oxidation Processes (AOPs) are highly effective methods for degrading persistent organic pollutants like phthalate esters. rsc.orgscispace.com These technologies are characterized by the generation of highly reactive oxygen species, most notably the hydroxyl radical (•OH). rsc.org Various AOPs, including ozonation, Fenton processes, photocatalysis, and UV-based treatments, have been successfully applied to remove phthalates from aqueous solutions. researchgate.netacs.org

For example, a catalytic ozonation system using CeO₂/Al₂O₃ achieved nearly 100% removal of DMP within 15 minutes under neutral pH conditions. rsc.org Similarly, the photo-Fenton process (UV/H₂O₂/Fe²⁺) has been shown to be effective, with an 81% degradation of DMP achieved in 120 minutes. researchgate.net The combination of UV light with persulfate (SPS) and ferrous ions (Fe²⁺) has also demonstrated high removal efficiency for DMP. nih.gov

The hydroxyl radical (•OH) is a key oxidant in most AOPs, reacting non-selectively and rapidly with organic compounds. rsc.org The reaction between •OH and dimethyl phthalate (DMP) has been studied in detail. The bimolecular rate constant for this reaction was determined to be (3.2 ± 0.1) × 10⁹ M⁻¹s⁻¹. nih.gov Another study reported a rate constant of 4.0 x 10⁹ M⁻¹s⁻¹. researchgate.net

The primary reaction mechanisms are radical adduct formation (RAF), where the hydroxyl radical adds to the aromatic ring, and hydrogen atom transfer (HAT) from the methyl groups. nih.gov These initial reactions lead to the formation of intermediates such as monohydroxylated dimethyl phthalates and monomethyl phthalate. nih.govacs.orgtandfonline.com These intermediates are then further oxidized, potentially leading to ring-opening and eventual mineralization to CO₂ and H₂O. acs.org Quenching experiments have confirmed that hydroxyl radicals are the main active species in many AOPs designed for DMP degradation. scispace.comtandfonline.com

Interactive Table: Reaction Rate Constants for DMP with Hydroxyl Radical

| Study | Method | Rate Constant (k) [M⁻¹s⁻¹] | Reference |

| Experimental & Computational | Radiolysis | (3.2 ± 0.1) × 10⁹ | nih.gov |

| Kinetic Modeling | UV/H₂O₂ process | 4.0 × 10⁹ | researchgate.net |

Advanced Oxidation Processes (AOPs) for Phthalate Ester Degradation

Photocatalytic Degradation Using Metal Oxide Nanomaterials (e.g., TiO2, Fe(VI)-TiO2-UV)

The photocatalytic degradation of phthalate esters, including dimethyl phthalate (DMP), has been demonstrated as a promising advanced oxidation process. Metal oxide nanomaterials, particularly titanium dioxide (TiO2), are widely used as photocatalysts due to their efficiency and stability.

The degradation efficiency of DMP using TiO2-based photocatalysts is influenced by several factors, including the type of TiO2, catalyst dosage, and the pH of the solution. Studies have shown that mixed-phase TiO2, such as Degussa P25 (a mix of anatase and rutile phases), exhibits higher degradation efficiency for DMP compared to pure anatase crystalline TiO2. rsc.org For instance, complete degradation and 92% mineralization of DMP were achieved after 300 minutes of reaction using Degussa P25 at pH 10 with a catalyst dosage of 1.5 g/L. rsc.org The pH can influence the surface charge of the TiO2 photocatalyst, thereby affecting the adsorption of DMP molecules onto its surface. researchgate.net

The combination of TiO2 with other oxidizing agents, such as ferrate(VI) [Fe(VI)], in the presence of UV light (Fe(VI)-TiO2-UV system) has also been investigated for DMP degradation. This combined system has shown a synergistic effect, leading to a higher removal efficiency of DMP compared to TiO2/UV or Fe(VI) alone. researchgate.net One study reported a 95.2% removal efficiency for DMP using the Fe(VI)-TiO2-UV system. researchgate.net However, the presence of dissolved oxygen can impact the efficiency of this system. In the absence of dissolved oxygen, the degradation of DMP is significantly higher. nih.gov It is speculated that oxygen can lead to the formation of Fe-O-(organic) complex species that adsorb to and deactivate the photocatalyst surface. nih.govacs.org

The mechanism of photocatalytic degradation involves the generation of highly reactive hydroxyl radicals (•OH) on the surface of the photocatalyst when irradiated with UV light. researchgate.netnih.gov These radicals then attack the DMP molecule, leading to its degradation. nih.gov

Identification and Characterization of Abiotic Degradation Intermediates

During the abiotic degradation of dimethyl phthalate (DMP), several intermediate products are formed before complete mineralization to carbon dioxide and water. The identification of these intermediates provides insight into the degradation pathways.

In photocatalytic degradation processes using TiO2, the primary degradation pathway involves the hydrolysis of the aliphatic chain and hydroxylation of the aromatic ring. rsc.org Key intermediates identified through techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) include:

Dimethyl 4-hydroxyphthalate : Formed through the hydroxylation of the aromatic ring. rsc.orgnih.gov

Methyl salicylates : Another product resulting from the initial degradation steps. nih.gov

Phthalic acid : A central intermediate formed by the hydrolysis of the ester groups. rsc.orgscispace.com

Phthalic anhydride (B1165640) : Also identified as an intermediate in some studies. rsc.org

The accumulation of phthalic acid has been observed in various degradation studies. rsc.orgscispace.com For instance, in the biodegradation of DMP by the microalga Closterium lunula, phthalic acid was identified as a significant intermediate product. scispace.com Similarly, in photocatalytic degradation, the formation of phthalic acid is a common step before further breakdown of the aromatic ring. rsc.org The presence of these intermediates indicates that the degradation proceeds through a stepwise process involving both the ester linkages and the aromatic core of the molecule.

Biotic Degradation Processes (Biodegradation)

Aerobic and Anaerobic Biodegradation Pathways of Phthalate Esters

The biodegradation of phthalate esters, including dimethyl phthalate (DMP), can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, with distinct enzymatic pathways. researchgate.net

Aerobic Degradation: Under aerobic conditions, the initial step in the degradation of phthalate esters is typically the hydrolysis of the ester bonds by enzymes called esterases or lipases. researchgate.netmdpi.commdpi.com This results in the formation of a monoalkyl phthalate and an alcohol. mdpi.com For DMP, this would be monomethyl phthalate (MMP) and methanol (B129727). Subsequently, another hydrolysis step cleaves the remaining ester bond to form phthalic acid. jmb.or.krnih.gov

The resulting phthalic acid is then targeted by dioxygenase enzymes. nih.govresearchgate.net In most cases, phthalate-3,4-dioxygenases or phthalate-4,5-dioxygenases initiate the hydroxylation of the aromatic ring. researchgate.net This leads to the formation of dihydroxylated intermediates, which are further metabolized to protocatechuate. researchgate.net Protocatechuate is a central intermediate that is then cleaved by other oxygenases, eventually entering central metabolic pathways like the tricarboxylic acid (TCA) cycle for complete mineralization to CO2 and H2O. asm.orgnih.gov

Anaerobic Degradation: In the absence of oxygen, the degradation pathway is fundamentally different. The process also begins with the hydrolysis of the phthalate ester to phthalic acid. researchgate.netkaydiandesign.com However, the subsequent degradation of the phthalate ring occurs via a reductive pathway. A key step is the activation of phthalate to phthaloyl-coenzyme A (CoA). researchgate.netnih.gov This is followed by the decarboxylation of phthaloyl-CoA by an oxygen-sensitive enzyme, phthaloyl-CoA decarboxylase, to form benzoyl-CoA. nih.gov Benzoyl-CoA is a central intermediate in the anaerobic degradation of many aromatic compounds and is further metabolized.

Some facultatively anaerobic bacteria, which can survive in both the presence and absence of oxygen, have been found to possess a "hybrid" degradation pathway. researchgate.netnih.gov These organisms can utilize oxygen-dependent enzymes for phthalate degradation even under aerobic conditions, a strategy that is advantageous in environments with fluctuating oxygen levels. nih.gov

Isolation and Characterization of Microbial Strains Capable of Phthalate Degradation (e.g., Rhodococcus sp., Closterium lunula, Thauera sp.)

A diverse range of microorganisms, including bacteria, fungi, and microalgae, have been identified for their ability to degrade phthalate esters.

Rhodococcus sp. : Several species of Rhodococcus are known to be potent degraders of various phthalates. jmb.or.krnih.gov For instance, Rhodococcus sp. JDC-11 has been shown to efficiently degrade di-n-butyl phthalate (DBP), with the major metabolites identified as monobutyl phthalate and phthalic acid. jmb.or.kr Another strain, Rhodococcus sp. AH-ZY2, can completely degrade 500 mg/L of di-n-octyl phthalate within 16 hours and other phthalates within 48 hours. nih.gov Rhodococcus ruber YC-YT1, isolated from marine plastic debris, can completely degrade 100 mg/L of di-(2-ethylhexyl) phthalate (DEHP) within three days. mdpi.com These bacteria typically follow a degradation pathway involving initial hydrolysis to phthalic acid, which is then further metabolized. jmb.or.krnih.gov

Closterium lunula : This green microalga has been studied for its ability to biodegrade dimethyl phthalate (DMP). scispace.comresearchgate.net The growth of C. lunula and its degradation of DMP are significantly enhanced by the presence of inorganic carbon. scispace.com Phthalic acid has been identified as an intermediate in the degradation process by this microalga. scispace.comresearchgate.netresearchgate.net The accumulation of phthalic acid can lead to a decrease in the pH of the culture medium, which can in turn inhibit both the growth of the alga and the degradation of DMP. scispace.com

Thauera sp. : Bacteria from the genus Thauera, which are often facultatively anaerobic and denitrifying, have been shown to degrade phthalates. nih.gov Strains like Thauera chlorobenzoica 3CB-1 utilize a hybrid degradation pathway for phthalate under aerobic conditions, which involves both oxygen-sensitive and oxygen-dependent enzymes. nih.gov This metabolic flexibility allows them to thrive in environments with fluctuating oxygen levels.

The following table provides a summary of microbial strains capable of phthalate degradation.

| Microbial Strain | Phthalate Degraded | Key Findings |

| Rhodococcus sp. JDC-11 | Di-n-butyl phthalate (DBP) | Optimal degradation at pH 8.0 and 30°C. jmb.or.kr |

| Rhodococcus sp. AH-ZY2 | Various phthalate esters | Can degrade a mixture of phthalates efficiently. nih.gov |

| Rhodococcus ruber YC-YT1 | Di-(2-ethylhexyl) phthalate (DEHP) | Tolerant to high salt concentrations. mdpi.com |

| Closterium lunula | Dimethyl phthalate (DMP) | Degradation enhanced by inorganic carbon. scispace.comresearchgate.net |

| Thauera chlorobenzoica 3CB-1 | Phthalate | Utilizes a hybrid aerobic degradation pathway. nih.gov |

| Comamonas testosterone (B1683101) DB-7 | Dimethyl phthalate (DMP) | Can degrade over 99% of 450 mg/L DMP within 14 hours. nih.gov |

| Bacillus marisflavi RR014 | Benzyl (B1604629) butyl phthalate (BBP), Dimethyl phthalate (DMP) | Optimal degradation at pH 7, 35°C, and 1% salt concentration. nih.gov |

Enzymatic Mechanisms Involved in Phthalate Biotransformation (e.g., Esterase Cleavage, Dioxygenase Activity)

The biotransformation of phthalate esters is a multi-step process mediated by a series of specific enzymes.

Esterase Cleavage : The initial and crucial step in the breakdown of phthalate diesters is the hydrolysis of the ester bonds, a reaction catalyzed by enzymes known as esterases or hydrolases . nih.govnih.govresearchgate.net These enzymes cleave the ester linkage, releasing an alcohol molecule and forming a phthalate monoester. nih.govnih.gov A second hydrolysis step, often catalyzed by the same or a different esterase, then converts the monoester into phthalic acid and another alcohol molecule. jmb.or.krnih.gov

Phthalate esterases exhibit diversity in their structure and can be monomeric, dimeric, or hexameric. nih.gov They generally show optimal activity in a pH range of 7-10 and temperatures between 30°C and 70°C. nih.gov Based on their substrate specificity, these esterases can be categorized:

Type I : Hydrolyze phthalate diesters to monoesters.

Type II : Hydrolyze phthalate monoesters to phthalic acid.

Type III : Can degrade various phthalate diesters directly to phthalic acid. nih.gov

Dioxygenase Activity : Following the formation of phthalic acid, the aromatic ring is targeted by dioxygenases . nih.govresearchgate.net In aerobic degradation, ring-hydroxylating dioxygenases, such as phthalate 3,4-dioxygenase and phthalate 4,5-dioxygenase , incorporate two oxygen atoms into the phthalate molecule. researchgate.netjmb.or.kr This reaction leads to the formation of a dihydroxylated intermediate. nih.govresearchgate.net For example, the expression of phthalate 4,5-dioxygenase is significantly induced in the presence of dimethyl phthalate and phthalic acid in Comamonas testosterone DB-7. nih.gov These dihydroxylated intermediates are then further processed by other enzymes, such as dehydrogenases and decarboxylases, ultimately leading to ring cleavage and entry into central metabolic pathways. biorxiv.org

Influence of Environmental Factors on Biodegradation Efficiency (e.g., pH, Temperature, Carbon Sources)

The efficiency of phthalate biodegradation by microorganisms is significantly influenced by various environmental factors.

pH : The pH of the environment plays a critical role in both microbial growth and enzymatic activity. Most phthalate-degrading bacteria exhibit optimal degradation rates in a slightly alkaline or neutral pH range. For instance, Rhodococcus sp. JDC-11 showed the highest degradation of di-n-butyl phthalate (DBP) at a pH of 8.0. jmb.or.kr Similarly, Comamonas testosterone DB-7 had an optimal pH of 9.0 for dimethyl phthalate (DMP) degradation. nih.gov The microalga Closterium lunula is sensitive to sharp decreases in pH caused by the accumulation of phthalic acid, which inhibits its growth and degradation activity. scispace.comresearchgate.net

Temperature : Temperature affects the metabolic rate of microorganisms and the kinetics of enzymatic reactions. The optimal temperature for phthalate degradation by many mesophilic bacteria is typically between 30°C and 37°C. Rhodococcus sp. JDC-11 and Rhodococcus sp. AH-ZY2 both showed optimal DBP and mixed phthalate degradation at 30°C and 37°C, respectively. jmb.or.krnih.gov Bacillus marisflavi RR014 had a maximum degradation rate for both benzyl butyl phthalate and DMP at 35°C. nih.gov

Carbon Sources : The presence of other carbon sources can have varied effects on phthalate degradation. In some cases, easily metabolizable carbon sources like glucose can inhibit the degradation of phthalates, a phenomenon known as catabolite repression. For example, low concentrations of glucose were found to inhibit DBP degradation by Rhodococcus sp. JDC-11, although high concentrations increased its degradation. jmb.or.kr Conversely, for the microalga Closterium lunula, the addition of inorganic carbon significantly enhanced the biodegradation of DMP by promoting algal growth. scispace.comresearchgate.netresearchgate.net This suggests that co-metabolism or the provision of essential nutrients can boost degradation efficiency.

The following table summarizes the optimal environmental conditions for phthalate degradation by selected microorganisms.

| Microorganism | Phthalate | Optimal pH | Optimal Temperature (°C) | Effect of Carbon Source |

| Rhodococcus sp. JDC-11 | Di-n-butyl phthalate | 8.0 | 30 | Low glucose inhibits, high glucose enhances degradation. jmb.or.kr |

| Comamonas testosterone DB-7 | Dimethyl phthalate | 9.0 | 30-35 | Not specified |

| Bacillus marisflavi RR014 | Benzyl butyl phthalate, Dimethyl phthalate | 7.0 | 35 | Not specified |

| Closterium lunula | Dimethyl phthalate | - | - | Inorganic carbon enhances degradation. scispace.comresearchgate.netresearchgate.net |

No Published Research Found on the Microbial Degradation of this compound

Despite a comprehensive search of available scientific literature, no studies detailing the environmental transformation and degradation mechanisms of the specific chemical compound this compound by microorganisms have been identified. Consequently, information regarding the genetic and molecular basis of its microbial degradation is not available.

While extensive research exists on the microbial breakdown of common phthalate esters, such as dimethyl phthalate (DMP), this body of work does not extend to the specific isomer, this compound. The scientific community has largely focused on the environmental fate of high-production-volume phthalates due to their widespread use as plasticizers and their recognized status as environmental pollutants.

The degradation of phthalate esters by microorganisms is a well-documented process. It is known to be initiated by the enzymatic hydrolysis of the ester bonds, which releases the corresponding alcohol and phthalic acid. Subsequently, the phthalic acid molecule is targeted by various microbial enzymes for further breakdown.

In aerobic bacteria, the degradation of phthalic acid typically proceeds through the action of dioxygenases, which introduce hydroxyl groups onto the aromatic ring. This leads to the formation of key intermediates like 3,4-dihydroxyphthalate or 4,5-dihydroxyphthalate. These intermediates are then decarboxylated to form protocatechuate, which enters central metabolic pathways. The genes encoding these enzymes are often organized in clusters, known as operons, which allow for coordinated regulation of the degradation pathway.

Under anaerobic conditions, the microbial strategy for phthalate degradation is fundamentally different. Bacteria activate phthalate to phthaloyl-CoA, a highly unstable intermediate. This is then decarboxylated to benzoyl-CoA, a central intermediate in the anaerobic metabolism of many aromatic compounds. This process involves a distinct set of enzymes, including CoA ligases or transferases and a specialized phthaloyl-CoA decarboxylase.

However, it is crucial to reiterate that these established pathways and the associated genetic information have been elucidated for common phthalates. Without specific studies on this compound, it is not scientifically sound to extrapolate these findings to this particular compound. The presence and position of the additional methyl groups on the phthalate ring could significantly influence its recognition and processing by microbial enzymes, potentially rendering it resistant to degradation by known pathways or requiring a novel enzymatic machinery for its catabolism.

Therefore, the genetic and molecular basis of microbial degradation for this compound remains an uninvestigated area of research.

Environmental Occurrence, Fate, and Transport of Phthalate Esters

Occurrence and Distribution in Various Environmental Compartments

Phthalate (B1215562) esters are ubiquitous environmental contaminants due to their widespread use and their potential to be released from consumer products. auctoresonline.org

Phthalate esters, as a class of compounds, are frequently detected in various environmental matrices. researchgate.net They can enter the atmosphere through volatilization from plastic products. pjoes.com Once in the atmosphere, they can be transported and deposited in water bodies and sediments. nih.gov Dimethyl phthalate (DMP), a related compound, has been found in surface water and sediments. nih.govsbras.ru The presence of phthalates in aquatic environments is a concern due to their potential effects on aquatic organisms. auctoresonline.orgspiedigitallibrary.org Phthalates are poorly soluble in water but can adsorb to particulate matter, leading to their accumulation in sediments. researchgate.nethealth.mil

Soil contamination with phthalate esters can occur through atmospheric deposition and the application of sewage sludge. mdpi.com In a study of soils in the West Lake Scenic Area in China, dimethyl phthalate was a major component of the phthalate ester pollution. mdpi.com Landfill leachates are another significant source of phthalates in the environment. spiedigitallibrary.orgepa.gov Leachate from landfills can contain a variety of organic pollutants, including phthalates, which can then contaminate soil and groundwater. nih.govrsc.org

Environmental Partitioning and Mobility Studies

The environmental partitioning of phthalate esters is governed by their physicochemical properties, such as vapor pressure and water solubility.

In the atmosphere, phthalate esters can exist in both the vapor phase and adsorbed to particulate matter. epa.gov The distribution between these two phases depends on the specific phthalate and atmospheric conditions. epa.gov Lower molecular weight phthalates, like dimethyl phthalate, are more likely to be found in the vapor phase. sbras.ru

The mobility of phthalate esters in soil and sediment is influenced by their adsorption and desorption characteristics. Phthalates can be adsorbed by organic matter and clay minerals in soil and sediment, which can reduce their mobility. epa.govnih.gov The sorption of dimethyl phthalate in soil-biochar composites has been studied, indicating that both chemisorption and physisorption processes occur. nih.gov The desorption of dimethyl phthalate can be a slow process, leading to its persistence in the solid phase. nih.gov

Environmental Persistence and Half-Life Determination in Various Media

The persistence of a chemical in the environment is often described by its half-life, which is the time it takes for half of the initial amount to degrade. orst.edu The persistence of phthalate esters varies depending on the specific compound and the environmental conditions. pjoes.com

The biodegradation of dimethyl phthalate has been studied in various systems. In aerobic soil, dimethyl phthalate can be degraded within 15 days under optimal conditions. health.mil However, under anaerobic conditions, its degradation is much slower. health.mil The hydrolysis half-life of dimethyl phthalate at neutral pH and 25°C is estimated to be 2.7 years. mst.dk Photodegradation in the atmosphere is estimated to have a half-life ranging from 9.3 to 93 days. mst.dk

Table 1: Environmental Half-Life of Dimethyl Phthalate

| Medium | Half-Life | Conditions |

| Soil (Aerobic) | 15 - 123 days | Contaminated soil |

| Water (Hydrolysis) | 2.7 years | Neutral pH, 25°C |

| Atmosphere (Photodegradation) | 9.3 - 93 days | Estimated |

Long-Range Atmospheric and Aquatic Transport Potential

The potential for a chemical to undergo long-range transport is governed by a combination of its physical-chemical properties, its persistence in various environmental compartments, and its partitioning behavior between air, water, soil, and biota. For phthalate esters, lower molecular weight compounds like Dimethyl Phthalate (DMP) exhibit distinct transport characteristics compared to their higher molecular weight counterparts.

The transport and fate of a chemical in the environment are influenced by key physical and chemical properties. These properties determine whether a compound will remain in the air, dissolve in water, or adhere to soil and sediment, which in turn dictates its potential for long-distance travel.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 194.19 g/mol | atamanchemicals.com |

| Vapor Pressure (@ 20-25°C) | 0.0015 - 0.00419 mmHg | atamanchemicals.comepa.govunivarsolutions.com |

| Water Solubility (@ 20°C) | ~4000 mg/L | wikipedia.org |

| Henry's Law Constant | 2.0 x 10-7 atm-m³/mol | |

| Octanol-Water Partition Coefficient (Log Kow) | 1.56 - 1.60 | atamanchemicals.com |

Atmospheric Transport

The atmospheric fate of DMP is characterized by its relatively high persistence against degradation but limited transport range due to efficient removal processes. As a low molecular weight phthalate, DMP is found predominantly in the vapor phase in the atmosphere. atamanchemicals.com Studies investigating the atmospheric fate of several phthalate esters have shown an inverse correlation between the concentration in the vapor phase and molecular weight. atamanchemicals.com

The primary removal mechanism for phthalates in the atmosphere is indirect photolysis caused by reactions with hydroxyl (OH) radicals. While some phthalates are degraded rapidly, DMP is comparatively resistant. Research estimates the atmospheric half-life of DMP to be approximately 14.41 days, suggesting it is rather persistent during atmospheric transport compared to compounds like DEHP (0.38 days) or DnBP (0.89 days).

Despite this persistence, the long-range atmospheric transport (LRAT) potential of DMP is considered limited. This is primarily due to its high washout ratio, a measure of how efficiently a substance is removed from the atmosphere by precipitation. The high water solubility of DMP contributes to this efficiency. These characteristics suggest that while DMP can persist in the atmosphere, it is likely to be deposited back to terrestrial or aquatic environments relatively close to its source. Dry deposition also accounts for a significant portion, estimated at about half, of its total atmospheric deposition. atamanchemicals.com

| Compound | Atmospheric Half-Life (days) | Washout Ratio | Primary Atmospheric Phase |

|---|---|---|---|

| Dimethyl Phthalate (DMP) | 14.41 | 240,000 ± 9,900 | Vapor |

| Diethyl Phthalate (DEP) | 2.39 | 75,200 ± 15,800 | Vapor |

| Di-n-butyl Phthalate (DnBP) | 0.89 | 19,300 ± 480 | Vapor/Particle |

| Di(2-ethylhexyl) Phthalate (DEHP) | 0.38 | 9,780 ± 3,260 | Particle |

Source: Adapted from Mi et al., 2023.

Aquatic Transport

Once released into an aquatic environment, either directly or via atmospheric deposition, the fate of DMP is controlled by its partitioning behavior and slow degradation rates. The hydrolysis of DMP is considered an insignificant degradation pathway, with an estimated half-life of 3.2 years in neutral conditions. noaa.gov Direct photolysis in surface waters is also a slow process, with an estimated half-life of approximately 5 months. noaa.gov

DMP's low octanol-water partition coefficient (Log Kow) of ~1.60 indicates a relatively low tendency to adsorb to suspended solids and sediment compared to higher molecular weight phthalates. atamanchemicals.com Research confirms this behavior, with studies showing that only about 15% of DMP in aquatic systems binds to suspended particulate matter. noaa.gov Further studies have observed that DMP has a strong tendency to migrate from sediments into the water column. epa.govchemeo.com This preference for the aqueous phase, combined with its high to moderate mobility in soil, facilitates its transport within aquatic systems such as rivers and lakes. noaa.gov

Theoretical and Computational Chemistry Approaches in Phthalate Research

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to model and predict the behavior of molecules at the atomic and subatomic levels. These calculations are crucial for understanding the intricate details of chemical reactions.

Investigation of Radical Adduct Formation and Hydrogen Atom Transfer Pathways